molecular formula C12H11F2NS B6145185 [(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine CAS No. 1343423-97-1

[(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine

Cat. No.: B6145185
CAS No.: 1343423-97-1
M. Wt: 239.3
InChI Key:
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Description

[(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a thiophenyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the nucleophilic substitution reaction, where a suitable thiophenyl halide reacts with a difluorophenylmethylamine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, halogenated thiophenyl derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Thiophenyl-substituted amines and thiols.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

[(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine can be compared with other similar compounds, such as:

    [(2,5-difluorophenyl)methyl][(thiophen-2-yl)methyl]amine: Similar structure but with a different position of the thiophenyl group.

    [(2,4-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine: Similar structure but with a different position of the fluorine atoms.

    [(2,5-dichlorophenyl)methyl][(thiophen-3-yl)methyl]amine: Similar structure but with chlorine atoms instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1343423-97-1

Molecular Formula

C12H11F2NS

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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